Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Overview
Description
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is an organic compound with the chemical formula C9H15NO2. It is a nitrogen-containing heterocyclic compound that has a wide range of applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate can be synthesized through multiple chemical reaction steps. One common method involves the cyclization of cyclopentadiene with pyrrole, followed by esterification to form the target compound . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate include:
- Methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
- Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, hexahydro-, methyl ester
- Methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific structural features and the presence of a nitrogen atom within the heterocyclic ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYLMMYIGSJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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